4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester
Description
4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester (hereafter referred to as the target compound) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and an alpha-oxo ethyl ester moiety on the acetic acid side chain. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where its reactive alpha-oxo group enables further functionalization (e.g., formation of hydrazones or imines) for drug discovery . The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)10-6-8-15(9-7-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
IBSMADQLKAZAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Secondary Alcohols
Patent US5155251A describes oxidizing a secondary alcohol to a ketone using Jones reagent (CrO₃ in H₂SO₄). For the target compound, this would involve:
- Synthesizing 4-Piperidineethanol : Reacting 4-piperidinecarboxylic acid with lithium aluminum hydride to yield the alcohol.
- Oxidation : Treating the alcohol with Jones reagent at 0°C to form the alpha-keto acid.
Yields for analogous reactions range from 70–85%, with purity dependent on rigorous temperature control.
Acetoacetate Ester Condensation
WO2012123966A1 outlines a solvent-free method using ethyl acetoacetate and benzaldehyde derivatives. Adapted for the target compound:
- Benzylidene Formation : Condensing 4-piperidinecarboxaldehyde with ethyl acetoacetate at 80°C to form an alpha,beta-unsaturated ketone.
- Michael Addition : Reacting the intermediate with ammonium acetate to install the alpha-oxo group.
This approach avoids external solvents, reducing environmental impact and simplifying purification.
Esterification of the Carboxylic Acid
The final ethyl ester is formed via acid chloride intermediates. Patent CN109053551A reports:
- Acid Chloride Formation : Treating N-Boc-4-piperidineacetic acid with thionyl chloride (1:1.2 molar ratio) in dichloromethane at −5°C for 6 h.
- Esterification : Adding ethanol dropwise to the acid chloride at 0°C, followed by potassium carbonate to neutralize HCl.
This method achieves 93.5% yield, attributed to the low-temperature conditions minimizing ester hydrolysis.
Integrated Synthetic Routes
Combining the above steps, a representative synthesis is:
- Boc Protection :
$$ \text{4-Piperidineacetic acid} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{N-Boc-4-piperidineacetic acid} $$ . - Alpha-Oxo Installation :
$$ \text{N-Boc-4-piperidineacetic acid} \xrightarrow{\text{Jones reagent}} \text{N-Boc-4-piperidine-alpha-oxo-acetic acid} $$ . - Esterification :
$$ \text{N-Boc-4-piperidine-alpha-oxo-acetic acid} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{Ethyl ester} $$ .
Table 1: Comparison of Synthetic Methods
| Step | Method | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Boc Protection | Colloidal Catalysis | 70°C, 1.8 h | 93.5 | |
| Alpha-Oxo Formation | Jones Oxidation | 0°C, 2 h | 85 | |
| Esterification | Thionyl Chloride/EtOH | −5°C, 6 h | 93.5 |
Challenges and Optimization
- Side Reactions : The alpha-oxo group’s reactivity may lead to enolization or over-oxidation. Patent WO2012123966A1 mitigates this by using anhydrous conditions and inert atmospheres.
- Catalyst Cost : Palladium-titanium colloids, while effective, are expensive. Alternative catalysts like Raney nickel (US5155251A) reduce costs but lower yields (75–80%).
- Purification : Crystallization from heptane/hexane mixtures (CN105461617A) removes unreacted intermediates, enhancing purity to >98%.
Chemical Reactions Analysis
Types of Reactions
4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Protecting Groups: The target compound uses a Boc group (1,1-dimethylethoxy carbonyl), which is acid-labile and preferred for its stability under basic conditions . In contrast, Cbz (benzyloxycarbonyl) -protected analogs (e.g., CAS 80221-26-7) require hydrogenolysis for deprotection, limiting compatibility with hydrogen-sensitive reactions .
Functional Group Reactivity: The alpha-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine derivatives for hydrazone formation) . Amino-substituted analogs (e.g., 4-amino derivatives) lack this reactivity but may serve as precursors for amide bond formation .
Substituent Positioning :
Biological Activity
4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring and an ethyl ester functional group. Its chemical formula is , which contributes to its solubility and reactivity in biological systems.
Research indicates that compounds related to 4-piperidineacetic acid can modulate various biological pathways:
- γ-Secretase Modulation : Similar compounds have been shown to interact with γ-secretase, an enzyme implicated in Alzheimer's disease. Studies have demonstrated that these compounds can inhibit the production of amyloid-beta peptides, which are associated with neurodegeneration .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds derived from piperidine structures have been identified as potent inhibitors of sEH, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition has anti-inflammatory effects and may contribute to cardiovascular protection .
Biological Activity Data
The following table summarizes the biological activity data for related compounds that may provide insights into the activity of 4-piperidineacetic acid derivatives.
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 1 | Aβ42 (γ-secretase) | 120 | Inhibitory activity linked to Alzheimer's |
| Compound 2 | Aβ40 (γ-secretase) | 170 | Modulates amyloid precursor protein processing |
| Compound 3 | Notch signaling | >5000 | Minimal interaction |
| Compound 4 | sEH | <100 | Anti-inflammatory effects |
| Compound 5 | sEH | <50 | Cardiovascular protective effects |
Case Study 1: Alzheimer’s Disease
A study investigated the effect of piperidine-based γ-secretase modulators on amyloid-beta levels in transgenic mouse models. The results indicated a significant reduction in Aβ42 levels, suggesting that these compounds could be promising candidates for Alzheimer's therapy .
Case Study 2: Cardiovascular Effects
Another research focused on the anti-inflammatory properties of piperidine derivatives. The study found that these compounds significantly reduced markers of inflammation in animal models of cardiovascular disease, supporting their potential therapeutic use in managing heart conditions .
Q & A
Q. What are the common synthetic routes for 4-piperidineacetic acid derivatives with tert-butoxycarbonyl (Boc) and ethyl ester groups?
The compound is typically synthesized via multi-step reactions involving Wittig reactions and esterification . For example, 4-oxo-1-piperidinecarboxylic acid tert-butyl ester (a precursor) can undergo a Wittig reaction with an appropriate ylide to introduce the alpha-oxo group, followed by ethyl ester formation using ethanol under acidic or basic conditions . Key intermediates may require purification via column chromatography or recrystallization to ensure high yield and purity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm the Boc-protected piperidine ring, ethyl ester, and alpha-oxo groups. For example, the tert-butyl group in Boc-protected derivatives shows a singlet at ~1.4 ppm in ¹H NMR .
- IR spectroscopy to identify carbonyl stretches (e.g., ester C=O at ~1730 cm⁻¹, Boc C=O at ~1680 cm⁻¹) .
- Elemental analysis or HRMS to verify molecular formula and purity .
Q. How should researchers handle stability concerns during storage?
The compound is sensitive to hydrolysis due to the ester and Boc groups. Store under inert gas (N₂ or Ar) at –20°C in a desiccator. Avoid prolonged exposure to moisture or high temperatures (>40°C) to prevent decomposition into 4-piperidone or carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) calculations can predict the reactivity of intermediates (e.g., enol ethers in Wittig reactions) and identify transition states. Solvent effects on esterification kinetics (e.g., ethanol vs. THF) can also be modeled to improve yield . Pair experimental data (e.g., HPLC purity) with computational results to validate predictions.
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Use 2D NMR (COSY, HSQC, HMBC) to differentiate overlapping signals. For example, HMBC can correlate the alpha-oxo carbonyl carbon with adjacent protons on the piperidine ring .
- Compare experimental IR/Raman spectra with simulated spectra from quantum chemistry software (e.g., Gaussian).
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers design bioactive analogs while maintaining the Boc-ethyl ester scaffold?
- Structure-activity relationship (SAR) studies : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity .
- Introduce substituents on the piperidine ring (e.g., methyl, fluorine) to enhance binding affinity. For example, tert-butyl 2-methylpiperidine-1,4-dicarboxylate derivatives show improved steric effects .
- Use enzymatic assays to evaluate stability toward esterases or proteases .
Q. What methodologies assess the compound’s role in multi-step organic syntheses (e.g., as a building block)?
- Protecting group strategies : The Boc group can be selectively removed with TFA to expose the piperidine amine for further functionalization .
- Kinetic studies : Monitor ester hydrolysis rates under varying pH conditions (e.g., pH 7.4 for physiological relevance) using HPLC or UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across literature sources?
- Purity assessment : Contaminants (e.g., residual solvents) may alter melting points. Re-crystallize the compound and re-analyze via DSC.
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃). Standardize solvent choice for comparisons .
- Stereochemical considerations : Ensure synthetic routes do not produce undetected stereoisomers, which could skew data .
Methodological Tables
Q. Table 1. Key Spectral Peaks for Structural Confirmation
| Functional Group | NMR (¹H, ppm) | IR (cm⁻¹) |
|---|---|---|
| Boc tert-butyl | 1.44 (s, 9H) | ~1687 (C=O) |
| Ethyl ester | 1.25 (t, 3H), 4.15 (q, 2H) | ~1730 (C=O) |
| Piperidine ring | 2.50–3.50 (m, 4H) | - |
Q. Table 2. Stability Assessment Under Different Conditions
| Condition | Degradation Product | Detection Method |
|---|---|---|
| pH 2.0, 37°C, 24 hr | Carboxylic acid | HPLC (retention time shift) |
| 60°C, dry N₂, 7 days | No change | ¹H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
